ethyl 6-bromo-5-methoxy-2-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-5-methoxy-2-{[4-(4-nitrophenyl)piperazino]methyl}-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-methoxy-2-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a series of substitutions and reductions . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-methoxy-2-{[4-(4-nitrophenyl)piperazino]methyl}-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-methoxy-2-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate
- N-arylsulfonyl-3-acetylindole derivatives
Uniqueness
Ethyl 6-bromo-5-methoxy-2-{[4-(4-nitrophenyl)piperazino]methyl}-1-phenyl-1H-indole-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C29H29BrN4O5 |
---|---|
Molecular Weight |
593.5g/mol |
IUPAC Name |
ethyl 6-bromo-5-methoxy-2-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C29H29BrN4O5/c1-3-39-29(35)28-23-17-27(38-2)24(30)18-25(23)33(21-7-5-4-6-8-21)26(28)19-31-13-15-32(16-14-31)20-9-11-22(12-10-20)34(36)37/h4-12,17-18H,3,13-16,19H2,1-2H3 |
InChI Key |
KMZNMJBMSDYLFW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.